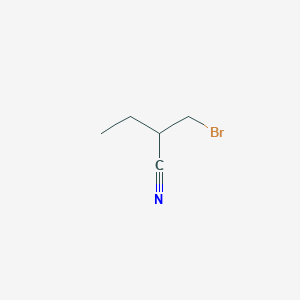
2-(Bromomethyl)butanenitrile
Übersicht
Beschreibung
“2-(Bromomethyl)butanenitrile” is a chemical compound with the CAS Number: 1275469-70-9 . It has a molecular weight of 162.03 and its IUPAC name is 2-(bromomethyl)butanenitrile .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)butanenitrile can be achieved through various methods. One such method involves the reaction of halogenoalkanes with cyanide ions . This reaction is a type of nucleophilic substitution known as an SN2 reaction . Another synthetic method involves the dehydration of amides .
Molecular Structure Analysis
The InChI code for 2-(Bromomethyl)butanenitrile is 1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .
Chemical Reactions Analysis
Chemical reactions involving 2-(Bromomethyl)butanenitrile can include substitution reactions with cyanide ions . In these reactions, the bromine atom in the halogenoalkane is replaced by a -CN group, producing a nitrile .
Physical And Chemical Properties Analysis
2-(Bromomethyl)butanenitrile is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-(Bromomethyl)butanenitrile: serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo various nucleophilic substitution reactions, enabling the synthesis of a wide range of organic compounds. For instance, it can be used to introduce a cyanoethyl side chain into molecules, which is a valuable functional group in medicinal chemistry .
Pharmaceutical Research
In pharmaceutical research, 2-(Bromomethyl)butanenitrile is utilized to create novel drug candidates. Its ability to act as an alkylating agent allows for the modification of biologically active compounds, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles .
Material Science
This compound finds applications in material science, particularly in the development of new polymers. By reacting with various monomers, 2-(Bromomethyl)butanenitrile can help form polymers with unique properties, such as increased durability or enhanced electrical conductivity .
Agrochemical Synthesis
The agricultural industry benefits from 2-(Bromomethyl)butanenitrile through the synthesis of agrochemicals. It can be used to produce pesticides and herbicides that are more effective at protecting crops from pests and diseases, contributing to increased agricultural productivity .
Catalyst Development
Researchers in catalysis use 2-(Bromomethyl)butanenitrile to synthesize ligands for metal catalysts. These catalysts can accelerate chemical reactions, making industrial processes more efficient and environmentally friendly .
Analytical Chemistry
In analytical chemistry, 2-(Bromomethyl)butanenitrile is employed as a standard or reagent in various analytical methods. It can be used to calibrate instruments or as a reactant in chemical assays to detect or quantify other substances .
Environmental Science
2-(Bromomethyl)butanenitrile: is also used in environmental science research. It can be involved in studies related to the degradation of nitrile compounds in the environment or the development of remediation strategies for nitrile-contaminated sites .
Chemical Education
Lastly, 2-(Bromomethyl)butanenitrile can be used in chemical education as a teaching aid. It provides a practical example of nitrile chemistry and can be used in laboratory experiments to demonstrate synthetic techniques and reaction mechanisms to students .
Wirkmechanismus
Safety and Hazards
The safety information for 2-(Bromomethyl)butanenitrile indicates that it is associated with several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound is flammable and may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(bromomethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHSIUWISNFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
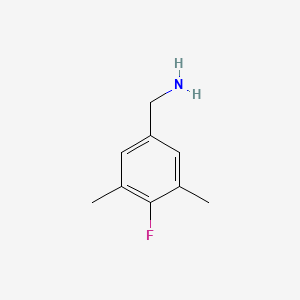
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)
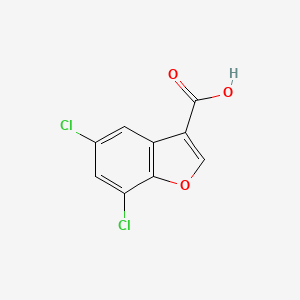
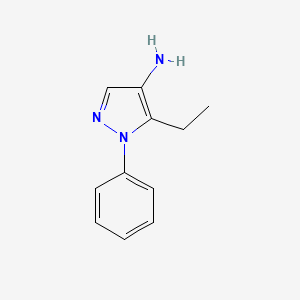
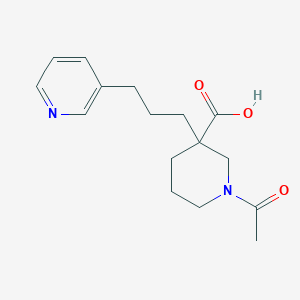
![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)




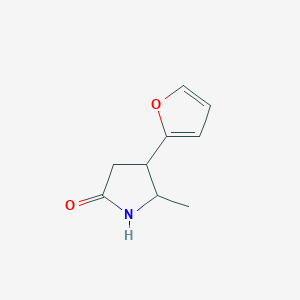
![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)